N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine
Vue d'ensemble
Description
N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine, commonly known as CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine transaminase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. This leads to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase this compound levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, CPP-115 has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-115 is its selectivity for N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine transaminase, which allows for a more targeted approach to increasing this compound levels in the brain. Additionally, CPP-115 has a low potential for abuse and dependence, making it a safer alternative to other drugs used to treat neurological disorders. However, there are also some limitations to using CPP-115 in lab experiments. One limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential for clinical translation. Additionally, CPP-115 has a short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research and development of CPP-115. One direction is to further investigate its potential therapeutic applications in neurological disorders, including epilepsy, addiction, and anxiety. Additionally, more research is needed to understand the long-term safety and efficacy of CPP-115 in humans. Finally, there is a need for the development of more selective and potent N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine transaminase inhibitors that can be used in conjunction with CPP-115 to achieve greater therapeutic efficacy.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that CPP-115 can increase N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also shown promising results in reducing drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-cyclooctyl-1-(2-phenylethyl)piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2/c1-2-7-11-20(12-8-3-1)22-21-14-17-23(18-15-21)16-13-19-9-5-4-6-10-19/h4-6,9-10,20-22H,1-3,7-8,11-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMITWUTMMOHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.